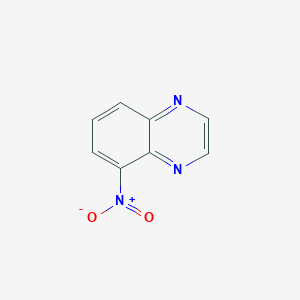
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one, also known as BH4, is an essential cofactor for several enzymes involved in various biochemical pathways. It plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which is important for cardiovascular health.
作用機序
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one acts as a cofactor for several enzymes involved in various biochemical pathways. It is required for the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in the production of nitric oxide, which is important for cardiovascular health. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is involved in the metabolism of phenylalanine, an essential amino acid.
生化学的および生理学的効果
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several biochemical and physiological effects. It improves endothelial function by increasing nitric oxide production, reducing oxidative stress, and decreasing inflammation. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in neurotransmitter synthesis, which affects mood, behavior, and cognition. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, which is important for diabetes management.
実験室実験の利点と制限
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several advantages for lab experiments, including its stability and availability. It can be synthesized through chemical methods or microbial fermentation, making it readily available for research. However, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be expensive, and its effects can be difficult to measure due to its involvement in multiple biochemical pathways.
将来の方向性
There are several future directions for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one research. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one may have applications in cancer therapy, as it has been shown to inhibit tumor growth in animal models. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications. Additionally, the role of 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in other biochemical pathways and its potential interactions with other compounds should be further explored.
In conclusion, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is an essential cofactor involved in various biochemical pathways. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through chemical methods or microbial fermentation and has several advantages for lab experiments. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications and to explore its role in other biochemical pathways.
合成法
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of dihydropteridine with an amino acid, followed by oxidation and hydrolysis. Microbial fermentation involves the use of microorganisms, such as Escherichia coli, to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one through a series of enzymatic reactions. Both methods have been used to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one for scientific research.
科学的研究の応用
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been extensively studied for its role in various biochemical pathways and its potential therapeutic applications. It has been shown to improve endothelial function and reduce oxidative stress, making it a potential treatment for cardiovascular diseases. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has also been studied for its role in neurological disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
特性
CAS番号 |
15998-21-7 |
|---|---|
製品名 |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one |
分子式 |
C19H19N5O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C19H19N5O2/c1-24-15(13-10-6-3-7-11-13)14(12-8-4-2-5-9-12)21-16-19(24,26)17(25)23-18(20)22-16/h2-11,14-15,26H,1H3,(H3,20,21,22,23,25) |
InChIキー |
GNTFSCOBHQWKFM-UHFFFAOYSA-N |
異性体SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(C(N=C2C1(C(=O)NC(=N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
2,4a,5,6,7,8-Hexahydro-4a-hydroxy-2-imino-5-methyl-6,7-diphenylpteridin-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



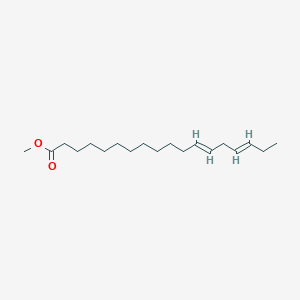
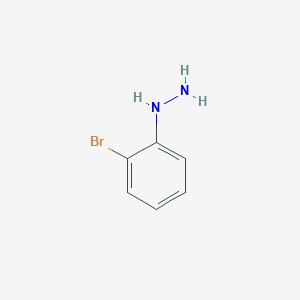
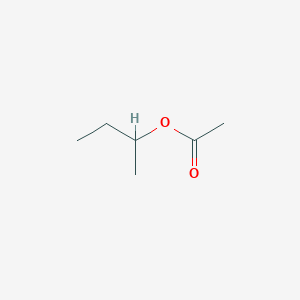
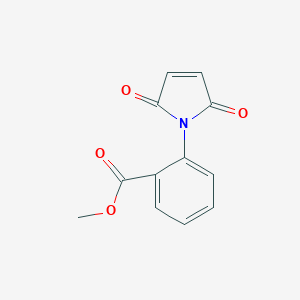
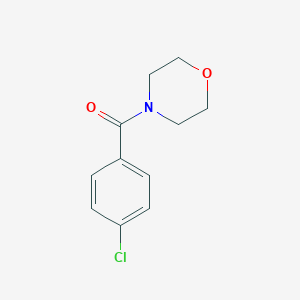

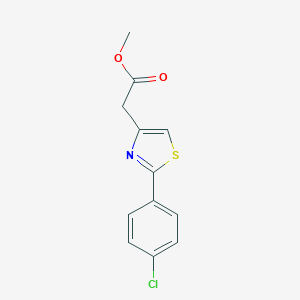
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
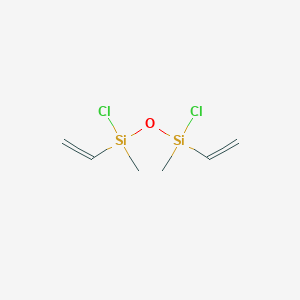
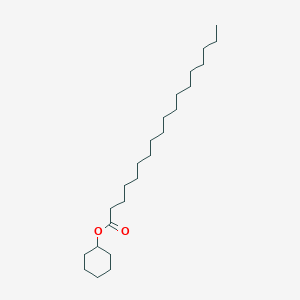

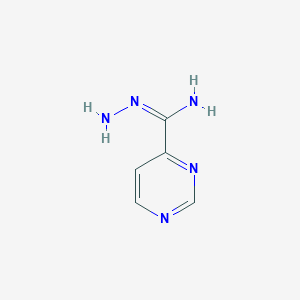
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
